molecular formula C7H12Cl2N2O B584145 O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride CAS No. 153502-26-2

O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride

Cat. No.: B584145
CAS No.: 153502-26-2
M. Wt: 211.086
InChI Key: FZNJYAIZRQUCSB-UHFFFAOYSA-N
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Description

O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride is a hydroxylamine derivative featuring a pyridinylethyl substituent. Structurally, it consists of a hydroxylamine group (-NH-O-) linked to a 2-pyridinylethyl moiety, with two hydrochloride counterions enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride typically involves the reaction of 2-pyridineethanol with hydroxylamine under acidic conditions to form the desired product. The reaction is often carried out in the presence of hydrochloric acid to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Compounds with different functional groups replacing the hydroxylamine moiety.

Scientific Research Applications

O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

O-Substituted hydroxylamines are a diverse class of compounds where the substituent’s electronic and steric properties dictate reactivity and applications. Below is a comparative analysis of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride with key analogues:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound C₇H₁₁N₂O·2HCl 228.1 (base) + 72.9 (HCl) Not reported Pyridine ring (basic N), dihydrochloride
O-(2-Methoxybenzyl) hydroxylamine (4h) C₈H₁₁NO₂ 154.2 Not reported Methoxy group (electron-donating)
O-(3,5-Dimethoxybenzyl) hydroxylamine (4d) C₉H₁₃NO₃ 184.2 Not reported Two methoxy groups (enhanced lipophilicity)
O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride C₂H₅F₃NO·HCl 193.5 161–163 Trifluoroethyl group (electron-withdrawing)
O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride C₅H₁₆NOSi·HCl 193.8 Not reported Silicon-containing (hydrophobic)

Key Observations:

  • Pyridine vs. Aryl Substituents : The pyridinylethyl group introduces a nitrogen heterocycle, enabling coordination with metal ions or participation in hydrogen bonding. This contrasts with methoxy-substituted analogues (e.g., 4h, 4d), which rely on electron-donating groups to modulate reactivity .
  • Salt Forms : The dihydrochloride form of the target compound likely improves aqueous solubility compared to neutral hydroxylamines (e.g., 4h, 4d), similar to O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride, which exhibits a high melting point (161–163°C) due to ionic interactions .
  • Electronic Effects : Trifluoroethyl (electron-withdrawing) and trimethylsilyl (hydrophobic) substituents alter solubility and stability. The pyridinylethyl group may offer intermediate polarity, balancing solubility and membrane permeability .

Spectroscopic and Analytical Data

  • NMR : Pyridine protons in the target compound would resonate downfield (δ 7.5–8.5 ppm) compared to methoxybenzyl analogues (δ 6.5–7.5 ppm for aromatic protons) .
  • MS-ESI : The dihydrochloride form would exhibit a molecular ion peak at m/z 228.1 (base) + 72.9 (HCl), distinct from neutral hydroxylamines (e.g., 4h: m/z 154) .

Biological Activity

O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride is a chemical compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound features a hydroxylamine functional group attached to a pyridine moiety. The synthesis typically involves multi-step organic reactions that yield this compound in a form that is soluble in aqueous environments, enhancing its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Activity : The hydroxylamine group acts as a nucleophile, allowing the compound to participate in various chemical reactions that modify biological molecules.
  • Enzyme Interaction : Studies indicate that the compound interacts with specific enzymes and receptors, influencing their activity. This interaction is critical for its potential therapeutic effects.
  • Antioxidant Properties : Hydroxylamines are known for their ability to act as antioxidants, providing protective effects against oxidative stress in biological systems.

Biological Activities

Research highlights several significant biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties, showing efficacy against various pathogens associated with infections, including those related to sepsis.
  • Antioxidant Effects : It has been noted for its ability to mitigate oxidative stress, which is crucial in many pathological conditions.
  • Potential Therapeutic Applications : Its interactions with biological targets suggest possible uses in treating infectious diseases and other conditions influenced by oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are notable findings:

StudyFocusKey Findings
Antimicrobial EfficacyDemonstrated significant activity against Gram-positive and Gram-negative bacteria, with MIC values indicating effectiveness against pathogens like E. coli and S. aureus.
Antioxidant PropertiesShowed protective effects against oxidative stress in cellular models, suggesting potential applications in neuroprotection and other oxidative stress-related diseases.
Enzyme InteractionInvestigated the binding affinity of the compound to various enzymes, indicating its potential as a lead compound for drug development targeting specific pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via:

  • Nucleophilic substitution : Reacting 2-pyridin-2-YL-ethyl halides with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) in polar solvents like ethanol or methanol .
  • Reduction of nitro precursors : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Zn/HCl) of nitro intermediates to hydroxylamine derivatives .
  • Key considerations : Use anhydrous solvents and monitor reaction progress via thin-layer chromatography (TLC) to minimize side reactions .

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm the pyridinyl, ethyl, and hydroxylamine moieties. For example, the pyridinyl protons appear as multiplets in δ 7.5–8.5 ppm .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
  • Elemental analysis : Validate C, H, N, and Cl content .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store in airtight, amber-glass containers under inert gas (e.g., argon) at -20°C to prevent oxidation and hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Temperature control : Maintain 0–5°C during exothermic steps (e.g., nitro reduction) to suppress side reactions .
  • Solvent selection : Use dimethylformamide (DMF) for solubility or dichloromethane (DCM) for phase separation in multi-step syntheses .
  • pH adjustment : Neutralize excess acid with NaHCO₃ post-reaction to stabilize the hydroxylamine group .

Q. How to resolve contradictory data in NMR spectra indicating impurities or regioisomers?

  • Methodological Answer :

  • Advanced NMR techniques :
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and verify connectivity .
  • NOESY : Detect spatial proximity of protons to confirm regiochemistry .
  • Purification : Use preparative HPLC with a C18 column to isolate pure fractions .

Q. What strategies mitigate decomposition during long-term storage or biological assays?

  • Methodological Answer :

  • Stabilizers : Add antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w .
  • Lyophilization : Convert to a stable lyophilized powder under vacuum to remove moisture .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC .

Q. How to design kinetic studies to assess enzyme inhibitory activity?

  • Methodological Answer :

  • Assay setup : Use fluorogenic substrates in buffer (pH 7.4) with varying inhibitor concentrations.
  • Data analysis : Apply Michaelis-Menten kinetics using software like GraphPad Prism. For example, IC₅₀ values can be derived from nonlinear regression .
  • Controls : Include positive controls (e.g., known inhibitors) and blank reactions to account for auto-hydrolysis .

Q. Data Contradiction Analysis

Q. How to address unexpected byproducts in the synthesis of this compound?

  • Methodological Answer :

  • Hypothesis testing :
  • Byproduct identification : Use LC-MS/MS to detect impurities (e.g., oxidation products like nitroso derivatives) .
  • Mechanistic studies : Probe reaction intermediates via in situ IR spectroscopy to identify off-pathway steps .
  • Process optimization : Adjust stoichiometry (e.g., excess hydroxylamine hydrochloride) to favor desired pathways .

Application-Oriented Questions

Q. How is this compound utilized in designing novel pharmaceuticals?

  • Methodological Answer :

  • Conjugation strategies : React with carbonyl compounds (e.g., ketones) to form oxime-linked prodrugs. For example, oxime ethers enhance metabolic stability .
  • Targeted delivery : Use pyridinyl groups for metal coordination (e.g., Ru or Pt complexes) in anticancer agents .

Q. Tables for Key Data

Table 1: Common Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
Nucleophilic substitution2-Pyridin-2-YL-ethyl bromide, NH₂OH·HCl, NaOH/EtOH, 0°C65–75
Nitro reductionH₂ (1 atm), Pd-C, MeOH, RT80–85

Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (D₂O)Pyridinyl H: δ 7.8–8.3 (m); NH₂: δ 4.2 (s)
ESI-MS[M+H]⁺ = Calculated: 231.06; Observed: 231.05

Properties

IUPAC Name

O-(2-pyridin-2-ylethyl)hydroxylamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-10-6-4-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNJYAIZRQUCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCON.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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